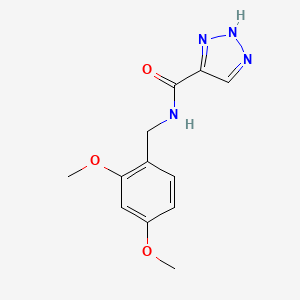

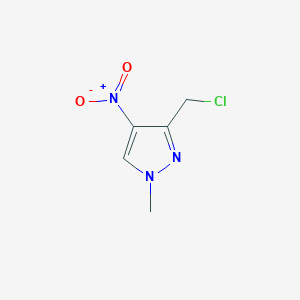

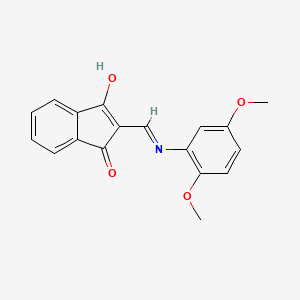

![molecular formula C18H16N2O3S B2391050 Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-12-9](/img/structure/B2391050.png)

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C18H16N2O3S and a molecular weight of 340.4 . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16N2O3S/c1-12(22)20-16(13-8-4-2-5-9-13)18-21-15-7-3-6-14(11-15)23-17(18)19/h2-9,16H,1H3,(H,20,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Aplicaciones Científicas De Investigación

Efficient Synthesis and Drug Discovery Applications

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate belongs to a class of compounds that are valuable in synthetic and medicinal chemistry due to their bioactivity. An efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been established, highlighting the compound's role as a building block in drug discovery. These derivatives offer extensive chemical space exploration potential for ligand targeting (Durcik et al., 2020).

Anticancer Activity

Research has synthesized and characterized a series of thiazolo[3,2‐a]pyrimidine derivatives, including methyl esters with benzothiazole structures, demonstrating significant anti-inflammatory and anticancer activities. These compounds were evaluated against various cancer cell lines, showing moderate to excellent anticancer activity, which underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Ravinaik et al., 2021; Gomha et al., 2017).

Antimicrobial and Antifungal Properties

Compounds related to Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate have been found to possess antimicrobial and antifungal properties. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and shown to exhibit potent anticancer agents alongside significant antibacterial and antifungal activities (Patel & Shaikh, 2010; Грищук et al., 2011).

Novel Synthetic Pathways

Research into Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate and related compounds has led to the development of novel synthetic pathways that enhance the efficiency and selectivity of producing bioactive compounds. This includes the use of Lawesson's reagent for chemoselective thionation-cyclization of functionalized enamides to produce thiazoles with significant potential in medicinal chemistry (Kumar et al., 2013).

Direcciones Futuras

The future directions for research on “Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate” and similar compounds would likely involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by benzothiazole derivatives, these compounds could be promising candidates for the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities , suggesting that this compound may interact with its targets to modulate these biological responses.

Biochemical Pathways

Given the known biological activities of thiazole derivatives , it can be inferred that this compound may influence pathways related to pain perception and inflammation.

Result of Action

Based on the known activities of thiazole derivatives , it can be inferred that this compound may exert analgesic and anti-inflammatory effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

methyl 2-(3-phenylpropanoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-17(22)13-8-9-14-15(11-13)24-18(19-14)20-16(21)10-7-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNYRFUQQVTHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

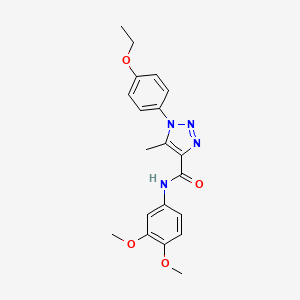

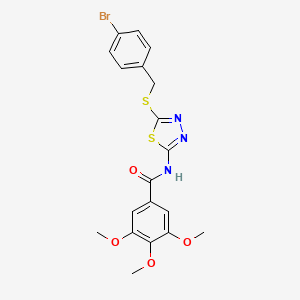

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

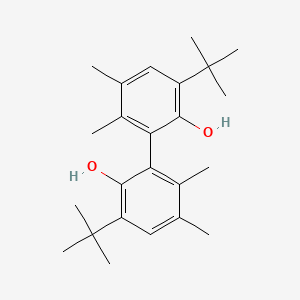

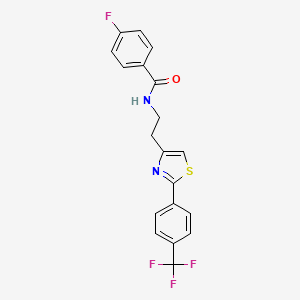

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)

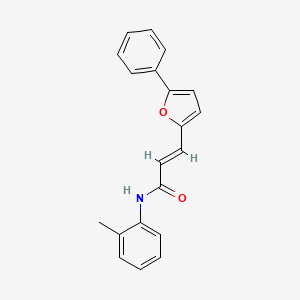

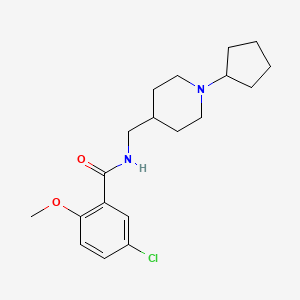

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)